Sodium 4-Chlorobenzenesulfinate
Overview
Description
Sodium 4-Chlorobenzenesulfinate is an organic compound with the molecular formula C6H4ClNaO2S and a molecular weight of 198.6 g/mol . It is a white to light yellow crystalline powder that is soluble in water. This compound is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-Chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reduction of 4-chlorobenzenesulfonyl chloride using reducing agents such as zinc powder or sodium sulfite . Another method includes the reaction of sulfur dioxide with aromatic hydrocarbons in the presence of catalysts like aluminum chloride . Additionally, it can be prepared by the oxidation of thiols or the reaction of sulfur dioxide with Grignard reagents or aromatic diazonium salts .
Industrial Production Methods: Industrial production of this compound typically involves the chlorosulfonation of aromatic compounds followed by reduction using reducing agents . This process, however, generates a significant amount of waste, including sulfuric acid, hydrochloric acid, and sodium chloride, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-Chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzenesulfonic acid.
Reduction: It can be reduced to form 4-chlorobenzenethiol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc powder or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: 4-Chlorobenzenesulfonic acid.
Reduction: 4-Chlorobenzenethiol.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 4-Chlorobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-chlorobenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions . It can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function . The specific pathways involved depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Sodium 4-Chlorobenzenesulfonate: Similar in structure but differs in the oxidation state of the sulfur atom.
Sodium Benzenesulfinate: Lacks the chlorine substituent on the benzene ring.
Sodium 4-Methylbenzenesulfinate: Contains a methyl group instead of a chlorine atom.
Uniqueness: Sodium 4-Chlorobenzenesulfinate is unique due to the presence of the chlorine substituent, which imparts specific chemical properties and reactivity . This makes it a valuable intermediate in the synthesis of various organic compounds .
Biological Activity
Sodium 4-chlorobenzenesulfinate (NaClC₆H₄SO₂) is a versatile sulfonate compound that has garnered interest due to its various biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its antifungal properties, toxicity profiles, and potential therapeutic applications.
This compound is a sulfonate salt derived from 4-chlorobenzenesulfinic acid. It is characterized by the presence of a chlorobenzene ring, which contributes to its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound and its derivatives. One notable case study involved the synthesis of a novel β-ketosulfone derivative from this compound, which exhibited significant anti-Candida activity against strains such as Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values for this compound ranged from to , demonstrating potent antifungal effects .
Case Study: Antifungal Efficacy
- Compound Tested : β-ketosulfone derived from this compound
- Tested Strains : Candida albicans, Candida glabrata, Candida tropicalis
- MIC Values :
- C. albicans: to
- C. glabrata: to
- Results : The compound exhibited fungicidal activity at against multiple strains with minimal toxicity observed in vivo on Galleria mellonella larvae .
The antifungal mechanism of this compound appears to be linked to its ability to disrupt fungal cell wall synthesis and inhibit dimorphism in Candida species. This disruption is crucial as hyphal growth is necessary for stable biofilm formation, which is a significant factor in the pathogenicity of these fungi .
Toxicity Profile
Toxicity assessments have indicated that this compound exhibits low toxicity levels in vivo. In studies involving Galleria mellonella larvae, survival rates remained high (≥97%) when exposed to the compound at concentrations below toxic thresholds . Additionally, cytotoxicity tests on mammalian cells showed low cytotoxic effects, reinforcing its potential as a therapeutic agent.
Synthesis and Applications
This compound serves as a key intermediate in organic synthesis, particularly in the preparation of various organosulfur compounds. Its utility extends beyond antifungal applications; it can also be employed in C–S bond-forming reactions and as a building block for more complex organic molecules .
Summary of Biological Activities
Properties
CAS No. |
14752-66-0 |
---|---|
Molecular Formula |
C6H5ClNaO2S |
Molecular Weight |
199.61 g/mol |
IUPAC Name |
sodium;4-chlorobenzenesulfinate |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9); |
InChI Key |
GJAKRMFICWCSQW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1S(=O)O)Cl.[Na] |
Key on ui other cas no. |
14752-66-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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